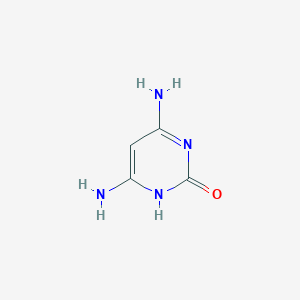

4,6-Diamino-2-hydroxypyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Diverse Research Domains

The pyrimidine framework, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry and materials science. exlibrisgroup.comnih.govnih.gov Its significance stems from its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all living organisms. nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of numerous compounds with a wide range of pharmacological activities. exlibrisgroup.combenthamscience.combenthamscience.com

Beyond the realm of medicine, pyrimidine scaffolds are integral to the development of novel materials. Their ability to form predictable hydrogen-bonding networks and coordinate with metal ions makes them ideal components for constructing complex supramolecular architectures, including coordination polymers with potential applications in catalysis and materials science. nih.govnih.gov The structural versatility of the pyrimidine ring allows for a high degree of functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired outcomes in various research domains. exlibrisgroup.com

Overview of 4,6-Diamino-2-hydroxypyrimidine within Advanced Pyrimidine Chemistry

Within the vast landscape of pyrimidine chemistry, this compound (DAHP) emerges as a compound of significant interest. nih.govscbt.comalzchem.com Its structure, featuring two amino groups and a hydroxyl group appended to the pyrimidine core, provides multiple sites for chemical modification and interaction. This trifunctional nature makes DAHP a valuable precursor in organic synthesis and a versatile ligand in coordination chemistry. chemicalbook.comnih.govchemicalbook.com

DAHP is recognized as a selective inhibitor of GTP cyclohydrolase I, a key enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). chemicalbook.commedchemexpress.comnih.gov This inhibitory activity has made it a crucial tool for studying the roles of BH4-dependent pathways in various biological processes. Furthermore, the strategic placement of its functional groups allows for the formation of intricate hydrogen-bonding networks, a property that is actively explored in the field of supramolecular chemistry for the design of self-assembling systems. nih.gov The study of DAHP and its derivatives continues to contribute to the advancement of pyrimidine chemistry, offering insights into molecular recognition, catalysis, and the development of functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-diamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSVBJJXPDBPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289371 | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-45-4 | |

| Record name | 4,6-Diamino-2-pyrimidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,6 Diamino 2 Hydroxypyrimidine and Analogous Aminopyrimidines

Classical Approaches for Pyrimidine (B1678525) Core Formation

Traditional methods for constructing the pyrimidine ring have been well-established for decades and continue to be relevant in many synthetic applications. These approaches typically involve the condensation of acyclic precursors or the modification of pre-existing pyrimidine rings.

Cyclocondensation Reactions Involving Malononitrile (B47326) and Related Precursors with Urea (B33335)/Thiourea (B124793)

A prominent and widely utilized method for the synthesis of the pyrimidine core is the cyclocondensation reaction. This approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule, such as urea or thiourea. In the context of 4,6-diamino-2-hydroxypyrimidine synthesis, a common strategy employs the reaction of malononitrile with urea.

The reaction mechanism generally proceeds through an initial Knoevenagel condensation of an aldehyde with malononitrile, followed by a Michael addition of urea or thiourea, and subsequent cyclization and tautomerization to yield the final pyrimidine product. researchgate.net For instance, the three-component reaction of malononitrile, an aldehyde, and urea or thiourea provides a direct route to substituted pyrimidine derivatives. researchgate.net

A specific example is the synthesis of 2,4-diamino-6-hydroxy pyrimidine from guanidine (B92328) nitrate (B79036) and ethyl cyanoacetate. tsijournals.com This reaction proceeds in high yield and serves as a key step in the multistep synthesis of guanine. tsijournals.com The initial step involves the formation of the pyrimidine ring through the condensation of these two starting materials. tsijournals.com

| Reactants | Product | Conditions | Yield |

| Guanidine nitrate, Ethyl cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine (B22253) | Not specified | High |

| Malononitrile, Aldehydes, Urea/Thiourea | Pyrimidine derivatives | EtOH, reflux, MgO catalyst | High |

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Derivatives

Another classical and versatile approach to aminopyrimidines involves nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine precursors. youtube.com Halogens, such as chlorine, at the 2, 4, or 6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles, including amines. This method allows for the introduction of various amino functionalities onto the pyrimidine core.

For example, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride. nih.gov The resulting chloropyrimidine is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions. The reaction of 2,4-diamino-6-chloropyrimidine with various amines, often in the presence of a base like triethylamine, can proceed under solvent-free conditions to afford a diverse range of 2,4,6-triaminopyrimidine (B127396) derivatives. nih.gov This method is advantageous due to its simplicity and the ability to generate a library of compounds for biological screening. nih.gov

The reactivity of halopyrimidines towards nucleophilic attack is influenced by the electronic nature of the ring and the position of the halogen. The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the substitution reaction. youtube.com

| Starting Material | Reagent | Product | Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | 85% | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Substituted amines, triethylamine | 2-Aminopyrimidine (B69317) derivatives | Good to excellent | nih.gov |

Modern Synthetic Innovations for Enhanced Efficiency and Selectivity

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for pyrimidine synthesis. These modern approaches often leverage catalysis and adhere to the principles of green chemistry.

Catalytic Strategies in Pyrimidine Synthesis

Catalysis has emerged as a powerful tool in pyrimidine synthesis, offering advantages such as milder reaction conditions, improved yields, and enhanced selectivity. rasayanjournal.co.inmdpi.com Both metal-based and organocatalysts have been successfully employed.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been applied to the synthesis of aminopyridines and can be extended to aminopyrimidines. nih.govacs.org These reactions facilitate the formation of carbon-nitrogen bonds between a halogenated pyrimidine and an amine in the presence of a palladium catalyst and a suitable ligand. acs.org Copper-catalyzed methods have also been developed for the amination of heteroaromatic halides. nih.gov

Furthermore, multicomponent reactions catalyzed by Lewis acids or other catalysts provide a convergent and atom-economical route to highly substituted pyrimidines. researchgate.net For example, magnesium oxide (MgO) has been shown to be an effective heterogeneous base catalyst for the three-component reaction of malononitrile, aldehydes, and thiourea/urea. researchgate.net

Green Chemistry Principles Applied to this compound Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.comjmaterenvironsci.com

Key green strategies in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Ultrasonic irradiation: Sonication can enhance reaction rates and efficiency. rasayanjournal.co.injmaterenvironsci.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. rasayanjournal.co.inresearchgate.net This has been successfully applied in the synthesis of 2-aminopyrimidine derivatives by heating the reactants together directly. nih.gov

Use of water as a solvent: Water is an environmentally benign solvent, and its use in organic synthesis is highly desirable. jmaterenvironsci.com

Mechanochemistry: Ball milling and grindstone chemistry techniques offer solvent-free alternatives for chemical synthesis. rasayanjournal.co.inresearchgate.netnih.gov

These green approaches not only reduce the environmental footprint but can also lead to more cost-effective and efficient synthetic processes. rasayanjournal.co.in

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters to maximize yield, ensure purity, and maintain cost-effectiveness. acs.org For the synthesis of this compound and its analogs, several factors are crucial for scalable production.

Key parameters for optimization include:

Reactant stoichiometry: Fine-tuning the ratio of reactants is essential for maximizing the conversion of the limiting reagent and minimizing side products.

Catalyst selection and loading: Identifying the most active and robust catalyst and optimizing its concentration can significantly impact reaction efficiency and cost.

Solvent choice: The selection of an appropriate solvent that is both effective for the reaction and amenable to large-scale handling and recovery is critical.

Temperature and reaction time: Precise control over temperature and reaction duration is necessary to ensure complete reaction and prevent decomposition of products.

Work-up and purification procedures: Developing simple and efficient purification methods, such as crystallization, is vital for obtaining a high-purity product on a large scale. nih.gov

Coordination Chemistry and Supramolecular Assembly

Role as a Ligand in Metal Complex Formation

The amino and hydroxyl groups of pyrimidine (B1678525) derivatives provide effective coordination sites for metal ions. Research has shown that related compounds, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, can act as bidentate ligands, coordinating to metal ions through the deprotonated hydroxyl oxygen and a nitrogen atom from one of the amino groups. nih.govnih.gov This has led to the synthesis of a variety of metal complexes with different geometries, including octahedral and square planar arrangements. nih.govnih.gov Similarly, 4,6-diamino-2-pyrimidinethiol has been used to prepare a silver coordination polymer, demonstrating the versatility of diaminopyrimidine scaffolds in forming stable, extended structures with metals. nih.govnih.gov These coordination polymers can exhibit interesting properties, such as catalytic activity. nih.govnih.gov

| Ligand | Metal Ion(s) | Resulting Complex Structure | Reference |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo(VI), W(VI) | Dinuclear oxo-bridged complexes | nih.govnih.gov |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Ru(III), Rh(III), Ir(III), Pd(II), Re(V), U(VI) | Mononuclear complexes | nih.govnih.gov |

| 4,6-diamino-2-pyrimidinethiol | Ag(I) | Coordination polymer | nih.govnih.gov |

Hydrogen Bonding and the Formation of Supramolecular Architectures

Hydrogen bonding is a key directional force in the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.govnih.gov The amino and hydroxyl/keto groups of this compound are excellent hydrogen bond donors and acceptors. This allows for the formation of robust and predictable hydrogen-bonding patterns, leading to the construction of one-, two-, and even three-dimensional networks. nih.govnih.gov For example, in the crystal structure of 2-amino-4,6-dimethoxypyrimidine, molecules are linked by N-H···N hydrogen bonds to form chains of fused rings. nih.gov These chains are further connected by π-π stacking interactions to create a three-dimensional framework. nih.gov The ability to form such extensive hydrogen-bonded networks is a critical aspect of the supramolecular chemistry of diaminopyrimidines and is fundamental to their use in crystal engineering and the design of functional materials. mdpi.com

Applications in Medicinal Chemistry and Biological Sciences Research

Exploration of Biological Activities of 4,6-Diamino-2-hydroxypyrimidine Derivatives

Derivatives of this compound have demonstrated a remarkable range of biological effects, prompting extensive research into their therapeutic potential. These investigations have spanned across various disease areas, revealing the significant impact of this chemical scaffold in the quest for new and effective treatments.

Investigations into Antimicrobial and Antiviral Potential

The search for novel agents to combat infectious diseases has led to the investigation of this compound derivatives for their antimicrobial and antiviral properties. Pyrimidine (B1678525) derivatives, in general, are known to exhibit a broad spectrum of antibacterial and antifungal activities. mdpi.com For instance, the thiol derivative, 4,6-diamino-2-pyrimidinethiol, when incorporated into gold nanoparticles, has shown significant antibacterial effects. nih.gov The size of these nanoparticles plays a crucial role in their activity, with ultrasmall nanoparticles exhibiting a broader antibacterial spectrum. nih.gov

In the realm of antiviral research, derivatives of the related 2,6-diaminopurine (B158960) have been identified as broad-spectrum antiviral agents, showing activity against various viruses. researchgate.net Furthermore, the synthesis of novel pyrimidopyrimidine derivatives has yielded compounds with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Some of these compounds demonstrated excellent antimicrobial effects when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

Research in Anticancer and Antiprotozoal Activities

The fight against cancer has been a major focus for the application of this compound derivatives. Pyrimidine analogues are recognized for their potential as anticancer agents. nih.govekb.eg Specifically, 4,6-diaryl-substituted pyrimidines have been investigated for their potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are key targets in oncology. nih.govresearchgate.net Molecular docking studies have suggested a strong binding affinity of certain diaryl derivatives of pyrimidine towards PIK3γ. nih.govresearchgate.net

Furthermore, novel polyhalo 2,4-diaminoquinazolines, which share a similar diamino-pyrimidine core, have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines. nih.gov Some of these compounds exhibited excellent cytotoxic activity, with one derivative being more potent than the standard drug cisplatin. nih.gov

In the context of antiprotozoal research, 2,4-diamino-6-hydroxypyrimidine (B22253) was initially identified as an inhibitor of the growth of the protozoan Crithidia fasciculata. medchemexpress.com Additionally, some nonclassical analogues of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have shown potent and selective inhibition of dihydrofolate reductase (DHFR) from Toxoplasma gondii, a pathogen causing opportunistic infections. nih.gov

Enzyme Inhibition Studies and Receptor Binding Affinity

A significant area of research for this compound and its derivatives lies in their ability to inhibit specific enzymes, a key strategy in drug development. mdpi.com 2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-established and specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of pterins. medchemexpress.comselleckchem.comscbt.comcaymanchem.com This inhibition blocks the synthesis of tetrahydrobiopterin (B1682763) (BH4), a crucial cofactor for nitric oxide synthase (NOS). medchemexpress.comselleckchem.com Consequently, DAHP can suppress the production of nitric oxide (NO) in various cell types. medchemexpress.comselleckchem.com

The inhibitory activity of DAHP on GTP cyclohydrolase I has been studied in different contexts. For instance, in human umbilical vein endothelial cells (HUVECs), the IC50 for the inhibition of BH4 biosynthesis is approximately 0.3 mM. chemicalbook.com This inhibition of BH4 synthesis has been shown to down-regulate the expression of iNOS protein and mRNA in macrophages. nih.gov

Furthermore, derivatives of the pyrimidine core have been designed as inhibitors of other key enzymes. For example, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors. nih.gov The 4-(phenylamino)pyrimidine pharmacophore is a common feature in compounds that act as ATP-competitive inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. The IUPAC defines a pharmacophore as the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target. nih.gov

For derivatives of this compound, SAR studies have provided valuable insights. For instance, in the development of anti-tubercular agents, it was found that increasing the hydrophobicity at the 6-position of the 2,4-diaminopyrimidine (B92962) core was necessary for the compounds to effectively penetrate the cell wall of Mycobacterium tuberculosis. mdpi.com

In the case of dihydropyrimidine (B8664642) derivatives, SAR studies have shown that substitutions on the phenyl ring significantly affect their anti-urease activity. ekb.eg For example, compounds with hydroxy substituents generally exhibited potent activity. ekb.eg The 4-(phenylamino)pyrimidine scaffold itself is a well-established pharmacophore found in numerous ATP-competitive protein kinase inhibitors. researchgate.net The development of ligand-based pharmacophore models from known active compounds is a common strategy to identify novel active molecules. nih.gov

Mechanistic Investigations of Biological Interactions

To fully understand the therapeutic potential of a compound, it is essential to elucidate its mechanism of action at the molecular level. This involves identifying the cellular targets and validating the interactions through various biochemical assays.

Cellular Target Identification and Validation through Biochemical Assays

The primary and most well-documented cellular target of this compound (DAHP) is GTP cyclohydrolase I (GTPCH). medchemexpress.comselleckchem.comscbt.comcaymanchem.com The inhibition of this enzyme leads to a decrease in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for several enzymes, including nitric oxide synthases (NOS). medchemexpress.comselleckchem.com This mechanism has been validated in numerous studies. For example, DAHP has been shown to reduce BH4 levels in various tissues and suppress NO production in macrophages and other cell types. medchemexpress.com The inhibition of GTPCH by DAHP also leads to a downregulation of inducible nitric oxide synthase (iNOS) protein and mRNA expression in macrophages. nih.gov

Beyond its effect on the BH4 pathway, DAHP has been observed to reduce the expression of vascular cell adhesion molecule 1 (VCAM-1) in response to inflammatory cytokines, at least in part by suppressing the NF-κB level in the nucleus of endothelial cells. medchemexpress.com

For other derivatives, the cellular targets are often enzymes crucial for pathogen or cancer cell survival. For example, certain pyrimidine derivatives have been designed to inhibit dihydrofolate reductase (DHFR) in pathogens like Toxoplasma gondii and Mycobacterium avium. nih.gov In cancer research, derivatives are being developed to target protein kinases such as PI3K and EGFR. nih.govresearchgate.netresearchgate.net The interaction of these compounds with their targets is often confirmed through in vitro enzyme inhibition assays and cellular assays that measure downstream effects.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking and computational modeling are indispensable tools in modern drug discovery, providing critical insights into how a ligand, such as a derivative of this compound, interacts with its biological target at a molecular level. These computational techniques predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. By analyzing these interactions, researchers can rationalize structure-activity relationships (SAR), optimize lead compounds, and design new molecules with enhanced potency and selectivity.

Molecular docking simulations are frequently employed to study pyrimidine derivatives. The process involves preparing the three-dimensional structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). Software such as AutoDock and Molegro Virtual Docker is then used to predict the binding mode and estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). las.ac.cnmdpi.com These simulations help identify key amino acid residues in the receptor's active site that are crucial for binding. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. mdpi.com

For instance, in a study investigating hybrid 4,6-dihydrazone pyrimidine derivatives as potential antitumor agents, molecular docking was used to explore their interaction with DNA (PDB ID: 1D18). mdpi.com The results revealed that the pyrimidine core of the compounds inserted between the DNA base pairs, while other parts of the molecule extended into the DNA grooves, illustrating a potential mechanism for their cytotoxic activity. mdpi.com

Free energy perturbation (FEP) simulations represent a more rigorous computational method used alongside docking to provide quantitative predictions of binding affinities. In a study on 2-amino-4,6-disubstituted-pyrimidine derivatives as selective A1 adenosine (B11128) receptor (A1AR) antagonists, FEP simulations were crucial for interpreting the SAR trends observed experimentally. These calculations helped to rationalize the high A1AR selectivity conferred by specific substitutions on the pyrimidine scaffold.

The data generated from these computational models are vital for guiding the synthetic efforts in medicinal chemistry, allowing for a more rational, structure-based approach to drug design.

Table 1: Molecular Docking Results for Selected Pyrimidine Derivatives

This table presents a selection of compounds and their predicted binding energies against specific biological targets as reported in research literature. Lower binding energy values typically indicate a more stable ligand-receptor complex.

| Compound/Derivative Class | Target Protein (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| 4,6-dihydrazone pyrimidine derivatives | DNA (1D18) | AutoDock Tools | Not explicitly stated in abstract | Pyrimidine group insertion into DNA base pairs. mdpi.com |

| Dihydropyridine derivatives | JAK-2 (5AEP) | Molegro Virtual Docker 5.0 | Not explicitly stated in abstract | Identification of binding modes for potential anticancer activity. las.ac.cn |

| Selected Pyrimidine Derivatives | Cyclin-dependent kinase 2 | Not specified in abstract | Not explicitly stated in abstract | Used to measure inhibition activity. nih.gov |

| M25 & M26 (NDM-1 Inhibitors) | NDM-1 | AutoDock4 & AutoDock4Zn | M26: -13.23, M25: -11.18 | Formation of multiple hydrogen bonds and hydrophobic interactions. mdpi.com |

Preclinical Research Modalities and Translational Relevance in Drug Discovery

Preclinical research is a critical phase in drug discovery that bridges the gap between basic science and human clinical trials. It involves a range of in vitro (cell-based) and in vivo (animal) studies designed to evaluate the biological activity and therapeutic potential of a new chemical entity before it can be considered for human testing. Derivatives of this compound have been the subject of various preclinical investigations, demonstrating their translational relevance across different disease areas.

In vitro studies are fundamental for initial screening and mechanistic evaluation. For example, a series of hybrid 4,6-dihydrazone pyrimidine derivatives were screened for their in vitro cytotoxic activity against a panel of human cancer cell lines, including BGC-823 (gastric carcinoma), BEL-7402 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer). mdpi.com The results showed that these compounds exhibited potent, broad-spectrum antitumor activity while displaying lower cytotoxicity toward normal human cell lines (HL-7702), indicating a degree of cancer cell selectivity. mdpi.com Such studies are the first step in identifying promising anticancer drug candidates.

Following promising in vitro results, in vivo models are used to assess a compound's efficacy and behavior in a whole living organism. In one preclinical study, 2,4-Diamino-6-hydroxypyrimidine was investigated for its ability to protect against intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) in a rat model. nih.gov The study found that pretreatment with the compound prevented the formation of intestinal ulcers and inhibited the generation of nitric oxide radicals, which are implicated in the later stages of NSAID-induced enteropathy. nih.gov This highlights its potential as a co-therapy to mitigate the side effects of NSAIDs.

The translational relevance of these pyrimidine derivatives is further underscored in the context of infectious diseases. The dihyrofolate reductase enzyme in Mycobacterium tuberculosis (Mtb) is a key target for anti-tuberculosis drugs. mdpi.com Researchers have designed and synthesized derivatives of 2,4-diamino-6-hydroxypyrimidine to target a specific site (the glycerol (B35011) binding site) within this enzyme. mdpi.com These compounds were evaluated for their ability to inhibit Mtb growth, representing a targeted approach to developing new treatments for tuberculosis. mdpi.comnih.gov The success of such preclinical work provides the necessary evidence and rationale to advance these compounds into clinical development for treating human diseases. drugdiscoverynews.com

Table 2: Overview of Preclinical Studies on this compound and Its Derivatives

This table summarizes findings from various preclinical research models, showcasing the therapeutic potential of the compound scaffold in different disease contexts.

| Compound/Derivative | Research Modality | Disease Model/Target | Key Findings | Translational Relevance |

| 4,6-dihydrazone pyrimidine derivatives | In vitro cell-based assays | Human cancer cell lines (BGC-823, BEL-7402, MCF-7, A549) | Potent and broad-spectrum cytotoxic activity against cancer cells with lower toxicity to normal cells. mdpi.com | Potential development as novel anticancer agents. |

| 2,4-Diamino-6-hydroxypyrimidine | In vivo animal model | NSAID (Indomethacin)-induced intestinal ulcers in rats | Prevented ulcer formation and inhibited nitric oxide radical signals. nih.gov | Potential use as a protective agent to reduce NSAID toxicity. |

| 2,4-Diamino-6-hydroxypyrimidine derivatives | In vitro whole-cell assays | Mycobacterium tuberculosis (Mtb) | Designed to inhibit Mtb dihyrofolate reductase (mt-DHFR) and evaluated for anti-Mtb activity. mdpi.com | A targeted approach for developing new anti-tuberculosis therapies. |

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | In vitro cell-based assays | Murine macrophages | Suppresses the expression of inducible nitric oxide synthase (iNOS) mRNA and protein. nih.gov | Potential therapeutic applications in inflammatory conditions characterized by excessive nitric oxide production. |

Role in Advanced Organic Synthesis and Scaffold Diversification

Utilization as a Synthetic Precursor for Novel Heterocyclic Compounds

The unique arrangement of functional groups in 4,6-diamino-2-hydroxypyrimidine makes it an ideal starting material for the synthesis of a wide range of novel heterocyclic compounds. Its reactivity is harnessed by chemists to build intricate molecular frameworks with potential applications in medicinal chemistry and materials science.

The strategic positioning of its reactive amino and hydroxyl groups renders this compound an excellent building block for constructing fused pyrimidine (B1678525) systems. These bicyclic and polycyclic structures are integral to many biologically active molecules. A common synthetic strategy involves the condensation of this compound or its analogs, such as 6-aminouracil, with various bifunctional electrophiles.

For instance, the reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidine scaffolds. Similarly, condensation with 1,3-dicarbonyl compounds or their equivalents can yield pyrimido[4,5-d]pyrimidines. nih.govnih.gov The choice of reactants and reaction conditions allows for the controlled synthesis of a variety of fused systems. Several nano-catalysts have also been employed to facilitate these cyclization reactions, often leading to improved yields and milder reaction conditions. nih.govresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from this compound Analogs

| Reactant(s) | Fused System | Catalyst/Conditions |

| Aryl Aldehydes, Malononitrile (B47326) | Pyrido[2,3-d]pyrimidine | Nano-catalyst, green conditions nih.govresearchgate.net |

| 1,3-Diketones (e.g., Dimedone), Aryl Aldehydes | Tetrahydropyrimido[4,5-b]quinoline | Nano-catalyst, heating nih.gov |

| 1H-Indene-1,3(2H)-dione, Aryl Aldehydes | Dihydro-3H-indenopyrido[2,3-d]pyrimidine | Nano-catalyst, basic medium nih.gov |

Beyond the synthesis of fused-ring systems, the polyfunctional nature of this compound provides a platform for the construction of more elaborate polycyclic and bridged molecular architectures. While direct examples starting from this specific pyrimidine are not extensively documented, its structural motifs are found in precursors for such complex syntheses. The multiple reactive sites allow for sequential or multi-component reactions to build three-dimensional structures. nih.gov

The general strategy for constructing bridged systems often involves intramolecular cyclization reactions where two functionalities on a derivatized precursor are linked. nih.gov The amino and hydroxyl groups of this compound can be selectively functionalized with moieties containing reactive ends, which can then be induced to cyclize, forming a bridge across the pyrimidine scaffold. Multi-component reactions (MCRs) represent another powerful tool, enabling the one-pot synthesis of complex molecules by combining three or more substrates, a strategy for which the multiple nucleophilic sites of this compound are well-suited. nih.gov

Design and Generation of Pyrimidine-Based Compound Libraries for Screening

The structural framework of this compound is highly amenable to the creation of compound libraries for high-throughput screening in drug discovery. Its core scaffold can be systematically decorated with a wide variety of substituents, leading to large collections of related molecules.

A prominent example of this is in the generation of DNA-encoded libraries (DELs). In this approach, the pyrimidine scaffold, often activated by conversion of the hydroxyl group to a chloro group (forming 2,4-diamino-6-chloropyrimidine), is sequentially reacted with a diverse set of building blocks. rndsystems.com Each building block is linked to a unique DNA tag, allowing for the simultaneous synthesis and encoding of millions of compounds. After synthesis, the entire library is screened against a biological target, and the identity of any "hit" compounds can be determined by sequencing their DNA tags. The 2,4,6-trichloropyrimidine, a related starting material, has been successfully used to generate pyrimidine-focused DELs, demonstrating the utility of this scaffold in combinatorial chemistry. rndsystems.com

Methodologies for Post-Synthetic Functionalization and Scaffold Modification

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical diversity into a molecule after its core structure has been assembled. The functional groups of this compound offer multiple handles for such modifications, allowing for the fine-tuning of a compound's properties.

The two amino groups are readily available for a variety of transformations. They can undergo acylation with acid chlorides or anhydrides, or be subjected to reductive amination to introduce a wide range of substituents. nih.gov The hydroxyl group can be alkylated to form ethers or converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride. researchgate.net This chlorination is a key step in many synthetic routes as it significantly enhances the reactivity of that position towards nucleophilic substitution, allowing for the introduction of various functionalities, including alkoxides and thiolates. researchgate.net These modifications are crucial for developing structure-activity relationships and optimizing lead compounds in medicinal chemistry.

Table 2: Common Methodologies for Post-Synthetic Functionalization of the this compound Scaffold

| Functional Group | Reaction Type | Typical Reagents | Resulting Moiety |

| Amino Groups | Acylation | Acid Chlorides, Anhydrides | Amide |

| Amino Groups | Reductive Amination | Aldehydes/Ketones, Reducing Agents | Secondary/Tertiary Amine |

| Hydroxyl Group | Chlorination | Phosphorus Oxychloride (POCl₃) | Chloro |

| Chloro Group | Nucleophilic Substitution | Alcohols, Thiols, Amines | Ether, Thioether, Amine |

Advanced Spectroscopic and Computational Methodologies in Research on 4,6 Diamino 2 Hydroxypyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 4,6-diamino-2-hydroxypyrimidine and its derivatives. Techniques such as 2D NMR are instrumental in assigning all proton (¹H) and carbon-¹³ (¹³C) signals, which is essential for unambiguously determining the molecular structure. scilit.com For complex derivatives, methods that enhance sensitivity and resolution are employed to distinguish between different isomers and conformers. scilit.comnih.gov

The conformational landscape of pyrimidine (B1678525) derivatives can be complex, with possibilities of different tautomeric forms and rotational isomers. NMR data, particularly nuclear Overhauser effect (NOE) restraints, provide critical information on the spatial proximity of atoms, allowing for the determination of the major solution conformation. nih.gov For instance, in related chiral peptoid structures, NMR has been used to confirm a right-handed helical conformation with specific amide bond geometries. nih.gov The combination of experimental NMR data with computational modeling further refines the understanding of the molecule's three-dimensional structure in solution. nih.gov

| Nucleus | Chemical Shift (ppm) Range | Coupling Constants (J, Hz) | Notes |

| ¹H | 2.3 - 11.0 | 1-10 | Chemical shifts are highly dependent on the specific substituents and solvent. Protons on amino groups and the pyrimidine ring are key diagnostic signals. |

| ¹³C | 100 - 170 | N/A | The chemical shifts of the ring carbons provide direct information about the electronic environment and substitution pattern. |

Note: The data presented is a general representation for pyrimidine derivatives and specific values for this compound may vary based on experimental conditions. dovepress.com

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful and versatile tool for the analysis of this compound and its reaction products. mdpi.com High-resolution mass spectrometry (HRMS) is routinely used to determine the exact molecular weight and elemental composition of synthesized compounds, confirming their identity. dovepress.com Techniques like electrospray ionization (ESI) are particularly well-suited for analyzing polar molecules like pyrimidine derivatives, providing information on their stoichiometry and molecular complexes. nih.gov

In the context of chemical reactions, MS is invaluable for real-time monitoring. nih.gov By analyzing aliquots of a reaction mixture over time, researchers can track the consumption of reactants and the formation of products, thereby optimizing reaction conditions. nih.govnih.gov For example, in the synthesis of 2,4-diamino-6-chloropyrimidine from this compound, MS can be used to follow the conversion and ensure the reaction goes to completion. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about the connectivity of the molecule. nih.gov

| Ionization Technique | Mass Analyzer | m/z (Observed) | Molecular Formula | Note |

| ESI | Q-TOF | 127.0645 [M+H]⁺ | C₄H₇N₄O⁺ | The [M+H]⁺ ion is commonly observed for this compound in positive ion mode. |

Note: This data is illustrative. The exact mass and fragmentation pattern are specific to the molecule and the instrument used.

Computational Chemistry Approaches for Understanding Reactivity and Properties

Computational chemistry provides indispensable tools for a deeper understanding of the molecular properties and reactivity of this compound at an atomic level. scirp.org These methods complement experimental data and can predict properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. osti.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.net The analysis of these properties provides insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. researchgate.net

DFT is also employed to study reaction mechanisms and predict reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a theoretical basis for observed chemical transformations. For instance, DFT calculations can be used to understand the chlorination reaction of this compound. nih.gov

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) | Indicates the electron-accepting ability of the molecule. |

| Dipole Moment | 4.5 D | B3LYP/6-311G(d,p) | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and depend on the specific computational method and basis set used. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can provide detailed information about conformational changes, flexibility, and intermolecular interactions. researchgate.netmdpi.com For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers in different environments, such as in solution. compchemhighlights.orgnih.gov

Furthermore, MD simulations are crucial for understanding how this compound interacts with other molecules, such as solvents, receptors, or other reactants. nih.govnih.govresearchgate.net These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds and van der Waals interactions, which govern molecular recognition and binding processes. researchgate.netmdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are essential for gaining deep mechanistic insights into the chemical reactions involving this compound. sigmaaldrich.com These calculations can elucidate the detailed steps of a reaction mechanism, including the identification of intermediates and transition states. sigmaaldrich.com

By mapping the potential energy surface of a reaction, quantum chemical calculations can help to understand the factors that control the reaction rate and selectivity. sigmaaldrich.com For example, these methods can be used to investigate the tautomeric equilibrium of this compound and how this equilibrium influences its reactivity in different chemical transformations. The Fukui function, derived from quantum chemical calculations, can be used to predict the most reactive sites in the molecule. mdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies for Derivatives

The core structure of 4,6-diamino-2-hydroxypyrimidine serves as a versatile starting point for the synthesis of a diverse range of derivatives with potential therapeutic value. Current research is focused on developing more efficient, scalable, and environmentally friendly synthetic routes.

A multi-step approach has been utilized to create a library of 2,4-diamino-5-aryl-6-substituted pyrimidine (B1678525) derivatives from the parent compound. nih.gov This pathway involves an initial chlorination of the hydroxyl group using phosphorus oxychloride, followed by a sequence of reactions including nucleophilic substitution, iodination at the 5-position, a palladium-catalyzed Suzuki coupling to introduce an aryl group, and final deprotection steps. nih.gov While effective, this traditional approach highlights the need for more sustainable methods that avoid harsh reagents.

In the pursuit of greener chemistry, a novel and efficient method has been developed for the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine, a key intermediate for antiviral agents like guanine. google.com This strategy utilizes 2,4-diamino-5-nitroso-6-hydroxypyrimidine as the starting material and proceeds via a catalytic acylation in an aqueous medium. google.com The key advantages of this method include a significantly shorter production timeline, high yield and purity, and a substantial reduction in chemical waste, positioning it as a more economical and environmentally responsible alternative. google.com

Furthermore, derivatization strategies are expanding to include related scaffolds. For instance, the sulfur analogue, 4,6-diamino-2-mercaptopyrimidine, can be readily S-alkylated with alkyl halides in DMF to produce novel thioether derivatives, demonstrating the synthetic versatility of the diaminopyrimidine core. mdpi.com

Table 1: Synthetic Strategies for this compound Derivatives

| Starting Material | Key Reactions | Product Class | Reference |

|---|---|---|---|

| This compound | Chlorination, Nucleophilic Substitution, Iodination, Suzuki Coupling | 2,4-Diamino-5-aryl-6-substituted pyrimidines | nih.gov |

| 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | Catalytic Acylation in water | 2,4-Diamino-6-hydroxy-5-formamidopyrimidine | google.com |

| 4,6-Diamino-2-mercaptopyrimidine | S-alkylation | 2-(Alkylthio)pyrimidine-4,6-diamines | mdpi.com |

Exploration of Untapped Biological Targets and Therapeutic Applications

While the inhibition of GTPCH remains the most well-characterized mechanism of action for this compound, recent studies have revealed that its biological effects are more complex, hinting at untapped therapeutic potential beyond simple BH4 depletion.

BH4-Independent Mechanisms: Research has uncovered novel mechanisms that are independent of the compound's effect on BH4 synthesis. In interferon-gamma-activated murine macrophages, it was shown to suppress the expression of both inducible nitric oxide synthase (iNOS) protein and its corresponding mRNA. nih.gov This downregulation of iNOS expression represents a distinct mechanism from the previously understood cofactor antagonism. Similarly, in human umbilical vein endothelial cells (HUVECs), the compound reduces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by inflammatory cytokines. medchemexpress.com This effect is also independent of BH4 levels and is thought to be mediated, at least in part, by suppressing the activity of the transcription factor NF-κB. medchemexpress.com

Emerging Therapeutic Applications: The diaminopyrimidine scaffold is being actively explored for new therapeutic uses.

Anti-Tubercular Activity: Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These novel compounds have shown promise as potential lead structures for the development of new anti-tubercular drugs. nih.gov

Antiviral Intermediates: As noted, derivatives such as 2,4-diamino-6-hydroxy-5-formamidopyrimidine are crucial intermediates in the synthesis of lovir-class antiviral drugs, including Acyclovir and Ganciclovir, which are mainstays in the treatment of herpesvirus infections. google.com

Neurological and Gastrointestinal Disorders: By modulating BH4 levels, this compound serves as a tool to study and potentially treat conditions involving neurotransmitter dysregulation. For example, it has been used to induce a temporary depletion of serotonin (B10506) in the gastrointestinal tract, providing insights into the role of this neurotransmitter in gut function. medchemexpress.com It has also been implicated in the study of neuropathic pain pathways.

Table 2: Biological Targets and Therapeutic Potential of this compound and its Derivatives

| Target/Application | Mechanism/Rationale | Status | Reference |

|---|---|---|---|

| Established Target | |||

| GTP Cyclohydrolase I (GTPCH) Inhibition | Blocks de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), a cofactor for NOS and aromatic amino acid hydroxylases. | Well-Established | medchemexpress.comcaymanchem.com |

| Emerging Targets & Applications | |||

| iNOS Gene Expression | Downregulates iNOS mRNA and protein in macrophages, independent of BH4. | Research | nih.gov |

| VCAM-1 Expression | Suppresses cytokine-induced VCAM-1 in endothelial cells via NF-κB inhibition, independent of BH4. | Research | medchemexpress.com |

| Tuberculosis | Derivatives show activity against Mycobacterium tuberculosis. | Preclinical | nih.gov |

| Antiviral Synthesis | Serves as a key intermediate for manufacturing lovir-class antiviral drugs. | Commercial Application | google.com |

| Neuropathic Pain | Used as a tool to investigate BH4-dependent pain pathways. | Research Tool |

Integration into Interdisciplinary Research Paradigms

The unique ability of this compound to selectively modulate a key metabolic pathway has cemented its role as a powerful tool that transcends scientific disciplines. Its application fosters interdisciplinary research, connecting enzymology with immunology, neuroscience, and medicinal chemistry.

Immunology and Vascular Biology: The compound is used to dissect the role of BH4 and nitric oxide in immune responses. By inhibiting NO production in macrophages and modulating the expression of adhesion molecules like VCAM-1 on endothelial cells, it helps researchers understand the intricate molecular events that govern inflammation and immune cell trafficking. medchemexpress.comnih.gov

Neuroscience and Pharmacology: In neuroscience, it serves as a critical pharmacological tool to probe the function of BH4-dependent enzymes in the brain and peripheral nervous system. Its ability to deplete BH4 allows for the study of its impact on the synthesis of neurotransmitters (e.g., serotonin, dopamine) and its role in complex conditions like neuropathic pain. medchemexpress.com

Medicinal Chemistry and Drug Discovery: The this compound core is a privileged scaffold in medicinal chemistry. It acts as a foundational structure for generating libraries of new molecules with diverse biological activities, from anti-tubercular agents to intermediates for established antiviral therapies, driving the discovery of new medicines. nih.govgoogle.com

Biochemistry and Enzymology: At its core, the compound remains a fundamental tool for biochemists studying the kinetics, regulation, and physiological role of GTP cyclohydrolase I. Its specificity allows for precise investigations into the de novo pterin (B48896) synthesis pathway and its downstream consequences. caymanchem.com

Q & A

Basic Research Questions

What are the common synthetic routes for 4,6-Diamino-2-hydroxypyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves condensation reactions between urea derivatives and β-diketones or β-keto esters under acidic or basic conditions. For example, 4,6-dihydroxypyrimidine derivatives are synthesized via cyclization of malonic acid derivatives with urea . Optimization strategies include:

- Catalyst selection: Use of HCl or NaOH to modulate reaction rates.

- Temperature control: Reactions often require reflux (100–120°C) to achieve high yields.

- Solvent systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification: Recrystallization from hot water or ethanol is recommended for isolating pure crystals .

Safety Note: Handle with PPE (gloves, goggles) due to potential skin/eye irritation .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- NMR spectroscopy:

- Mass spectrometry (MS): Molecular ion peaks ([M+H]+) confirm the molecular weight (e.g., m/z 126.11 for 4,6-dihydroxy-2-methylpyrimidine ).

- IR spectroscopy: Stretching vibrations for -NH2 (~3300 cm⁻¹), -OH (~3200 cm⁻¹), and C=O (~1650 cm⁻¹) validate functional groups .

How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability: Perform kinetic studies in buffered solutions (pH 2–12) using HPLC or UV-Vis spectroscopy to monitor degradation over time. Pyrimidine derivatives are often stable in neutral to slightly acidic conditions but hydrolyze in strong bases .

- Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>300°C for methyl-substituted analogs ).

Advanced Research Questions

How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Comparative analysis: Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Controlled replication: Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration) to isolate variables .

- Isotopic labeling: Use deuterated solvents to confirm assignments of exchangeable protons (e.g., -NH2, -OH) .

What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., kinases or dihydrofolate reductase) .

- Kinetic assays: Perform Michaelis-Menten studies to determine inhibition type (competitive/non-competitive) and Ki values.

- Mutagenesis studies: Engineer enzyme active-site mutations to validate binding hypotheses .

How can computational modeling optimize the biological activity of this compound derivatives?

Methodological Answer:

- QSAR modeling: Correlate structural descriptors (e.g., logP, H-bond donors) with activity data to design analogs with enhanced potency .

- ADMET prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in development .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (>300°C vs. 360°C) for methyl-substituted derivatives may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。